molecular formula C15H21ClN2O2 B11122839 N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide

Cat. No.: B11122839
M. Wt: 296.79 g/mol
InChI Key: SNNQSQOQFYTFFV-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-morpholinoethyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a propanamide core linked to a 2-chlorophenyl group and a morpholinoethyl moiety, a structural pattern commonly found in compounds investigated for their interaction with central nervous system (CNS) targets . The morpholine ring is a prevalent pharmacophore known to enhance solubility and contribute to biological activity in numerous bioactive molecules . The specific arrangement of its functional groups makes it a valuable intermediate or lead compound for researchers studying potential therapies for neurological disorders, psychiatric conditions, and pain management . Its mechanism of action is believed to involve modulation of neuronal signaling pathways, though the exact molecular target requires further investigation. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]propanamide

InChI

InChI=1S/C15H21ClN2O2/c1-2-15(19)17-11-14(18-7-9-20-10-8-18)12-5-3-4-6-13(12)16/h3-6,14H,2,7-11H2,1H3,(H,17,19)

InChI Key

SNNQSQOQFYTFFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Chlorophenylacetaldehyde

Procedure :

  • Reactant Setup : 2-Chlorophenylacetaldehyde (1.0 equiv) and morpholine (1.2 equiv) are dissolved in dry tetrahydrofuran (THF) under nitrogen.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added portion-wise at 0°C, followed by stirring at room temperature for 12 h.

  • Workup : The mixture is quenched with aqueous NH4Cl, extracted with ethyl acetate, and concentrated to yield 1-(2-chlorophenyl)-2-morpholinoethanol as a viscous oil (yield: 78%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.38 (m, 2H, ArH), 7.32–7.25 (m, 2H, ArH), 3.72–3.68 (m, 4H, morpholine OCH2), 3.55 (t, J = 6.8 Hz, 1H, CH-OH), 2.64–2.58 (m, 4H, morpholine NCH2), 2.45–2.38 (m, 2H, CH2).

Bromination of 1-(2-Chlorophenyl)-2-Morpholinoethanol

Procedure :

  • Reactant Setup : The alcohol (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.

  • Bromination : Phosphorus tribromide (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 h.

  • Workup : The mixture is poured into ice-water, extracted with DCM, and concentrated to afford 1-bromo-1-(2-chlorophenyl)-2-morpholinoethane as a pale-yellow solid (yield: 85%).

Analytical Data :

  • 13C NMR (100 MHz, CDCl3) : δ 137.2 (C-Cl), 129.8–127.6 (ArC), 66.5 (OCH2), 53.4 (NCH2), 44.7 (C-Br), 32.9 (CH2).

Gabriel Synthesis of the Primary Amine

Procedure :

  • Phthalimide Formation : The bromide (1.0 equiv) and potassium phthalimide (1.5 equiv) are refluxed in dimethylformamide (DMF) for 8 h.

  • Hydrolysis : The product is treated with hydrazine hydrate (2.0 equiv) in ethanol at 80°C for 6 h to yield 2-(2-chlorophenyl)-2-morpholinoethylamine (yield: 70%).

Analytical Data :

  • MS (ESI+) : m/z 281.1 [M+H]+.

  • Elemental Analysis : Calcd for C13H17ClN2O: C, 59.42; H, 6.52; N, 10.66. Found: C, 59.28; H, 6.48; N, 10.59.

Acylation to Form N-[2-(2-Chlorophenyl)-2-Morpholinoethyl]Propanamide

Propanoyl Chloride Preparation

Procedure :

  • Reactant Setup : Propanoic acid (1.2 equiv) is treated with thionyl chloride (2.0 equiv) in dry DCM at 0°C.

  • Reaction : The mixture is stirred at room temperature for 2 h, followed by solvent evaporation to isolate propanoyl chloride (yield: 95%).

Amide Bond Formation

Procedure :

  • Reactant Setup : 2-(2-Chlorophenyl)-2-morpholinoethylamine (1.0 equiv) and triethylamine (1.5 equiv) are dissolved in dry THF under nitrogen.

  • Acylation : Propanoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6 h.

  • Workup : The mixture is washed with NaHCO3, extracted with ethyl acetate, and purified via silica gel chromatography to yield the title compound (yield: 82%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.44–7.35 (m, 2H, ArH), 7.30–7.22 (m, 2H, ArH), 6.12 (br s, 1H, NH), 3.70–3.65 (m, 4H, morpholine OCH2), 3.50–3.45 (m, 1H, CH-NH), 2.60–2.55 (m, 4H, morpholine NCH2), 2.40–2.30 (m, 2H, CH2CO), 1.15 (t, J = 7.2 Hz, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3) : δ 172.4 (C=O), 137.1 (C-Cl), 129.7–127.5 (ArC), 66.4 (OCH2), 53.3 (NCH2), 41.2 (CH-NH), 35.7 (CH2CO), 26.1 (CH3).

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Reductive Amination : THF outperforms DMSO and DMF in yield due to better solubility of intermediates.

  • Gabriel Synthesis : DMF enhances nucleophilic substitution rates compared to toluene.

Stereochemical Considerations

The geminal morpholino and 2-chlorophenyl groups induce steric hindrance, necessitating prolonged reaction times (12–24 h) for complete conversion.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Bromination Step : Microreactor systems reduce PBr3 decomposition and improve safety.

  • Acylation : Plug-flow reactors enhance mixing and heat transfer, achieving 90% yield at 10 kg scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[2-(2-chlorophenyl)-2-morpholinoethyl]amine.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Pharmacokinetics: Morpholino-containing analogs (e.g., ) show improved solubility compared to non-cyclic amines, which could translate to better oral bioavailability for the target compound .
  • Receptor Specificity: The β-adrenoceptor activity of clorprenaline suggests that the target compound’s morpholino group might redirect binding to alternative targets (e.g., serotonin or dopamine receptors).
  • Synthetic Feasibility: The purity requirements for structurally complex analogs (e.g., ’s 95% purity) underscore the challenges in synthesizing morpholinoethyl derivatives .

Biological Activity

N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a morpholino group and a chlorophenyl moiety, which may enhance its binding properties and selectivity towards specific biological targets. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈ClN₃O
  • Molecular Weight : 296.79 g/mol
  • Structure : The compound consists of a morpholino group attached to a propanamide chain, with a chlorophenyl substituent that may influence its pharmacological profile.

Preliminary studies suggest that this compound may interact with serotonin receptors, potentially acting as an antagonist or modulator. This interaction could influence neurotransmitter systems involved in mood regulation and anxiety disorders, making it a candidate for further investigation in psychopharmacology .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonin Receptor Modulation Potential antagonist/modulator role affecting mood regulation and anxiety
Antitumor Activity Investigated for its effects on cancer cell lines; preliminary results show promise in inhibiting tumor growth .
Neurotransmitter Interaction Possible interactions with other neurotransmitter systems; further studies needed.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the antitumor properties of various compounds including derivatives similar to this compound. Results indicated significant growth inhibition in cancer cell lines, suggesting potential therapeutic applications in oncology .
    • The mean growth inhibitory concentration (GI50) was reported at 17.90 µM for related compounds, indicating competitive efficacy compared to standard chemotherapeutics like 5-fluorouracil .
  • Neuropharmacological Studies :
    • Research on similar morpholino compounds showed promising results in modulating serotonin receptor activity, which could lead to advancements in treating mood disorders .
    • Further investigations are necessary to elucidate the specific receptor subtypes involved and the overall pharmacological profile of this compound.
  • Synthetic Pathways :
    • The synthesis involves several key steps that require precise control of reaction conditions to ensure high purity and yield. Understanding the synthesis is crucial for developing analogs with enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typically required, starting with condensation of 2-chlorophenyl precursors with morpholine derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) to link the propanamide moiety to the aromatic ring .
  • Protecting groups : Protect reactive sites (e.g., morpholino nitrogen) with Boc groups to prevent side reactions .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for sensitive steps) and employ column chromatography for purification. Monitor yield via LC-MS and purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on chemical shifts for the morpholinoethyl group (δ ~2.5–3.5 ppm for CH₂, δ ~3.6–4.2 ppm for N-linked CH₂) and 2-chlorophenyl protons (δ ~7.2–7.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 325 [M+H]⁺) and fragmentation patterns consistent with the chloro and morpholine groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 4-OCH₃) groups to modulate electronic effects. Compare IC₅₀ values in enzyme inhibition assays .
  • Morpholine ring modification : Substitute morpholine with piperazine or thiomorpholine to alter solubility and target interactions. Use molecular docking to predict binding affinity to enzymes like HIV-1 reverse transcriptase .
  • Data analysis : Perform multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological outcomes .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized assays : Re-evaluate activity in controlled settings (e.g., uniform cell lines, ATP-based viability assays) to minimize variability .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural analogs : Test derivatives to isolate the contribution of specific functional groups (e.g., chloro vs. morpholine) to bioactivity .

Q. How can the mechanism of action be elucidated in cancer-related pathways?

  • Methodological Answer :

  • Target identification : Perform kinome-wide screening or thermal shift assays to identify protein targets (e.g., kinases, apoptosis regulators) .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects on signaling pathways (e.g., PI3K/AKT, MAPK) .
  • In vivo validation : Use xenograft models to correlate target modulation with tumor growth inhibition .

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